
Ácido 4'-metilbifenil-2-carboxílico
Descripción general
Descripción
2-(4-Methylphenyl)benzoic acid (2-MPA) is an organic compound belonging to the class of aromatic acids, which is widely used in the fields of organic synthesis, pharmaceuticals, and analytical chemistry. 2-MPA is an important intermediate in the synthesis of drugs, including anti-inflammatory agents, antifungal agents, and anti-malarial drugs. It is also used in the synthesis of polymers, dyes, and pigments. The structure of 2-MPA is shown in Figure 1.
Aplicaciones Científicas De Investigación
Síntesis orgánica
El ácido 4’-metilbifenil-2-carboxílico sirve como precursor en la síntesis de varios compuestos orgánicos. Su grupo ácido carboxílico es reactivo y puede convertirse en ésteres, amidas y otros derivados, que son intermedios útiles en la producción de productos farmacéuticos, agroquímicos y tintes .
Nanotecnología
En nanotecnología, los ácidos carboxílicos como el ácido 4’-metilbifenil-2-carboxílico se utilizan para modificar la superficie de las nanopartículas. Proporcionan una forma de funcionalizar la superficie, lo que puede mejorar la dispersión de las nanopartículas en solventes, haciéndolas más adecuadas para crear nanocompuestos o para su uso en sistemas de administración de fármacos .
Química de polímeros
Este compuesto puede estar involucrado en la creación de polímeros. Al reaccionar con otros monómeros o como parte de una reacción de polimerización, puede conducir a la formación de nuevos materiales poliméricos con posibles aplicaciones en plásticos, recubrimientos y adhesivos .
Química medicinal
Como intermedio en química medicinal, el ácido 4’-metilbifenil-2-carboxílico se utiliza en la síntesis de varios ingredientes farmacéuticos activos (API). Puede transformarse en compuestos que exhiben actividad biológica y podrían desarrollarse en nuevos medicamentos .
Química analítica
En química analítica, los derivados del ácido 4’-metilbifenil-2-carboxílico pueden utilizarse como estándares o reactivos. Pueden ayudar en la cuantificación e identificación de sustancias dentro de mezclas complejas a través de técnicas como la cromatografía o la espectroscopia .
Ciencias ambientales
Los derivados del compuesto pueden utilizarse para estudiar procesos ambientales, como la degradación de materiales orgánicos. Comprender cómo se descomponen estos compuestos puede informar el desarrollo de materiales más sostenibles y estrategias de mitigación de la contaminación .
Ciencia de materiales
En ciencia de materiales, el compuesto puede utilizarse para sintetizar nuevos materiales con propiedades específicas, como mayor resistencia, estabilidad térmica o conductividad eléctrica. Estos materiales pueden utilizarse en diversas aplicaciones, desde la electrónica hasta la construcción .
Catálisis
Los ácidos carboxílicos como el ácido 4’-metilbifenil-2-carboxílico pueden actuar como ligandos en sistemas catalíticos. Pueden unirse a metales y formar complejos que catalizan reacciones químicas importantes, lo cual es valioso en procesos industriales para crear productos químicos de manera más eficiente y con menos residuos .
Mecanismo De Acción
Mode of Action
Like other carboxylic acid compounds, it may interact with its targets through hydrogen bonding and electrostatic interactions .
Pharmacokinetics
As a carboxylic acid, it is likely to be absorbed in the stomach and small intestine, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4’-Methylbiphenyl-2-carboxylic acid. For instance, the compound’s ionization state, and thus its ability to interact with targets, can be affected by pH .
Propiedades
IUPAC Name |
2-(4-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTUEICKYWFYIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064573 | |
| Record name | [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7148-03-0 | |
| Record name | 4′-Methyl[1,1′-biphenyl]-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7148-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methylphenyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007148030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7148-03-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-METHYLPHENYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XZ5ON5Y1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 2-(4-Methylphenyl)benzoic acid?
A1: 2-(4-Methylphenyl)benzoic acid crystallizes as centrosymmetric dimers. [] These dimers are formed through hydrogen bonding interactions. The dihedral angle between the two aromatic rings within the molecule is 53.39 degrees, while the angle between the carboxyl group and its adjacent ring is 42.37 degrees. []
Q2: Are there efficient synthetic routes available for 2-(4-Methylphenyl)benzoic acid?
A2: Yes, practical syntheses for 2-(4-Methylphenyl)benzoic acid have been reported. [, , ] While specific details are outlined in the referenced papers, these methods offer efficient pathways for obtaining the compound.
Q3: What are the potential applications of 2-(4-Methylphenyl)benzoic acid?
A3: 2-(4-Methylphenyl)benzoic acid serves as a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals. [] Its structure makes it a useful building block for creating more complex molecules with potential therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B41655.png)
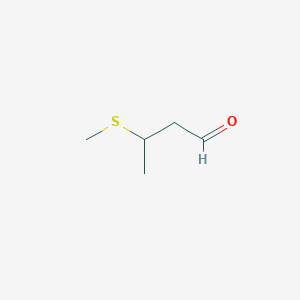





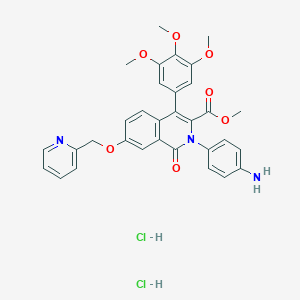


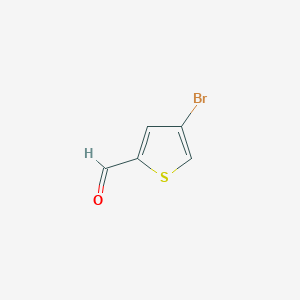
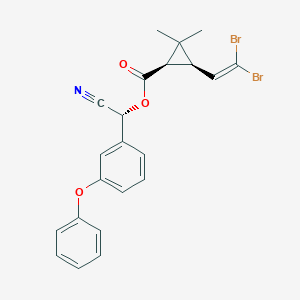
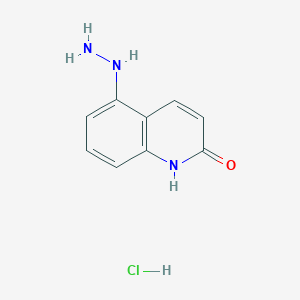
![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B41696.png)
